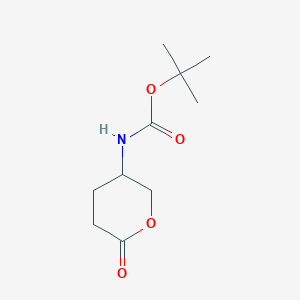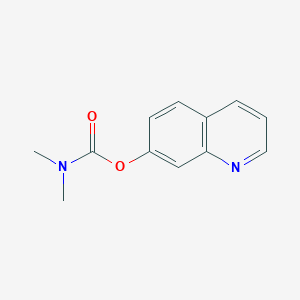
2-(Diethylamino)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)quinolin-8-ol is an organic compound with the molecular formula C13H16N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)quinolin-8-ol typically involves the reaction of quinolin-8-ol with diethylamine. One common method is the Mannich reaction, where quinolin-8-ol is reacted with formaldehyde and diethylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Diethylamino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
2-(Diethylamino)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antimalarial agent.
Medicine: It is investigated for its therapeutic properties, including its potential use in treating infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Diethylamino)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
Quinolin-8-ol: The parent compound, known for its antimicrobial properties.
8-Hydroxyquinoline: Another derivative with similar applications in medicine and industry.
2-(Diethylamino)ethylamine: A related compound with different functional groups.
Uniqueness
2-(Diethylamino)quinolin-8-ol is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
70125-19-8 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
2-(diethylamino)quinolin-8-ol |
InChI |
InChI=1S/C13H16N2O/c1-3-15(4-2)12-9-8-10-6-5-7-11(16)13(10)14-12/h5-9,16H,3-4H2,1-2H3 |
InChIキー |
JILVFKYFXCDAJS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC2=C(C=CC=C2O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



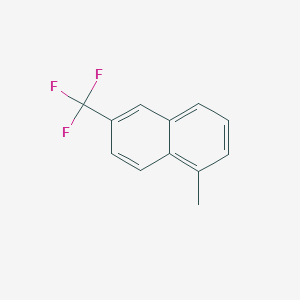

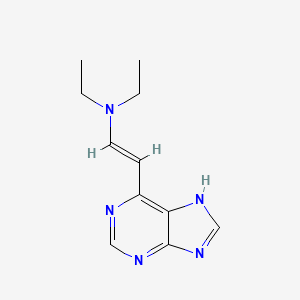
![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
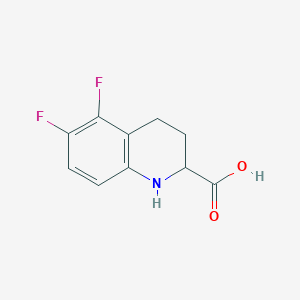
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)

